molecular formula C10H15N3O3S B11093699 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide

Cat. No.: B11093699
M. Wt: 257.31 g/mol
InChI Key: KBVBBFLIJRFXSQ-UHFFFAOYSA-N
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Description

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with hydroxyl groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at the 4 and 6 positions of the pyrimidine ring through hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a halogenated pyrimidine derivative.

    Formation of the Acetamide Moiety: The final step involves the reaction of the sulfanyl-substituted pyrimidine with diethylamine and acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

    Interacting with DNA/RNA: Binding to nucleic acids and interfering with their function.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]acetamide: Lacks the diethyl groups, which may affect its solubility and biological activity.

    2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of diethyl, potentially altering its pharmacokinetic properties.

    2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylpropionamide: Contains a propionamide group, which may influence its reactivity and biological activity.

Uniqueness

2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethylacetamide moiety may enhance its solubility and membrane permeability, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N,N-diethyl-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C10H15N3O3S/c1-3-13(4-2)9(16)6-17-10-11-7(14)5-8(15)12-10/h5H,3-4,6H2,1-2H3,(H2,11,12,14,15)

InChI Key

KBVBBFLIJRFXSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=CC(=O)N1)O

Origin of Product

United States

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